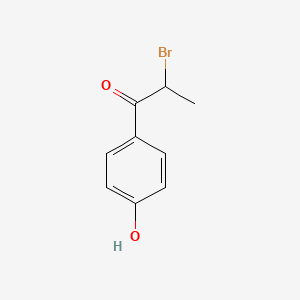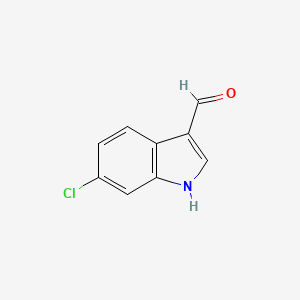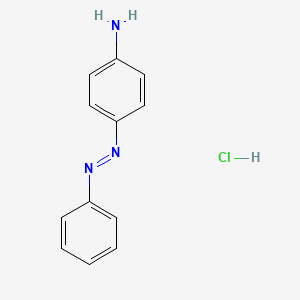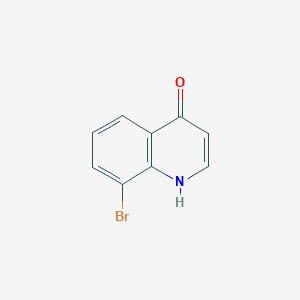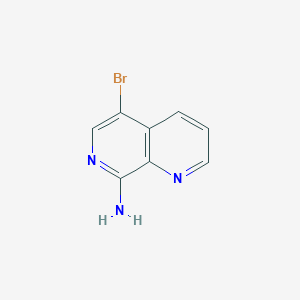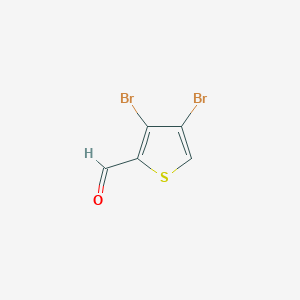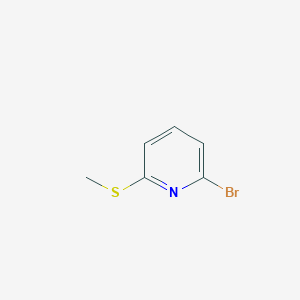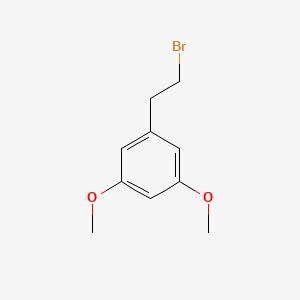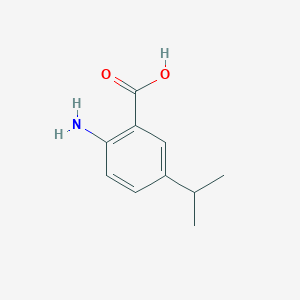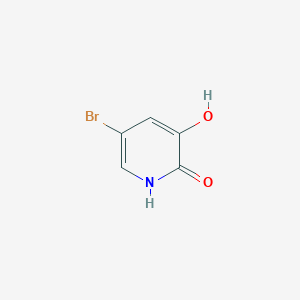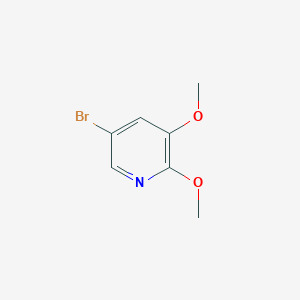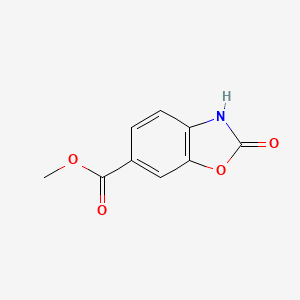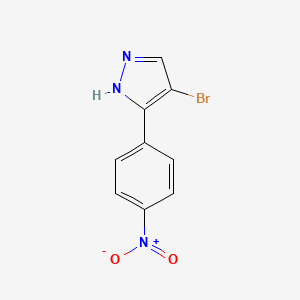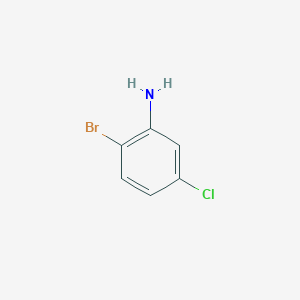
2-Bromo-5-chloroaniline
Vue d'ensemble
Description
2-Bromo-5-chloroaniline is a halogenated aniline derivative, which is a compound of interest in the field of organic chemistry due to its potential as a building block in the synthesis of various heterocyclic compounds. The presence of both bromine and chlorine substituents on the aromatic ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of heterocyclic compounds using halogenated anilines as precursors is a well-documented area of research. For instance, N-H carbazoles can be synthesized from 2-chloroanilines through consecutive catalytic amination and C-H activation, which can be extended to the synthesis of indoles . Similarly, 2-bromo(chloro)-3-selenyl(sulfenyl)indoles can be obtained via tandem reactions of 2-(gem-dibromo(chloro)vinyl)anilines with diselenides and disulfides . These methodologies highlight the reactivity of halogenated anilines in constructing complex heterocyclic frameworks.
Molecular Structure Analysis
The molecular structure of halogenated anilines and their derivatives can be elucidated using techniques such as X-ray crystallography. For example, the regioselectivity of the reaction of 5-bromo-2,4-dichloro-6-methylpyrimidine with ammonia was studied, and the crystal structure of the resulting compound was determined . Schiff bases derived from halogenated anilines also exhibit interesting structural features, as seen in the synthesis and characterization of a Schiff base from 3-bromo-5-chlorosalicylaldehyde and o-chloroaniline .
Chemical Reactions Analysis
Halogenated anilines participate in various chemical reactions, leading to the formation of diverse compounds. The Pd-catalyzed condensation of 2-bromostyrene and 2-chloroaniline derivatives can yield stable diphenylamine intermediates, which can be selectively converted to different heteroaromatics . Additionally, the synthesis of chloro and bromo substituted tetrazoles from halogenated anilines has been explored for their potential analgesic properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromo-5-chloroaniline and related compounds are influenced by the presence of halogen atoms. These properties are crucial for their reactivity and applications in medicinal chemistry. For instance, the solid-phase synthesis of pyridine-based derivatives from a 2-chloro-5-bromopyridine scaffold demonstrates the utility of halogenated compounds in generating diverse chemical libraries . The antimicrobial activities of various N-derivatives of 2,5-dichloroaniline also underscore the significance of halogen substituents in determining biological activity .
Applications De Recherche Scientifique
2-Bromo-5-chloroaniline is a chemical compound with the molecular formula C6H5BrClN and a molecular weight of 206.47 . It is often used as a raw material and intermediate in various fields . Here are some potential applications:
- Organic Synthesis : This compound can serve as a building block in the synthesis of more complex organic molecules .
- Agrochemicals : It may be used in the production of pesticides or other agricultural chemicals .
- Pharmaceuticals : As an intermediate, it could be used in the synthesis of pharmaceutical drugs .
- Dyestuffs : It might be involved in the production of dyes .
Safety And Hazards
Propriétés
IUPAC Name |
2-bromo-5-chloroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClN/c7-5-2-1-4(8)3-6(5)9/h1-3H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEZSQHAFMZAGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20461932 | |
| Record name | 2-Bromo-5-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloroaniline | |
CAS RN |
823-57-4 | |
| Record name | 2-Bromo-5-chlorobenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=823-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-5-chloroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20461932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

